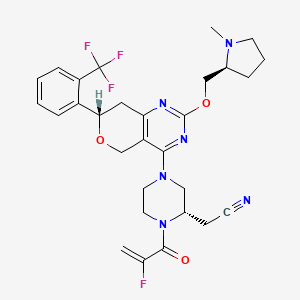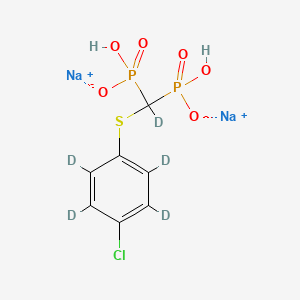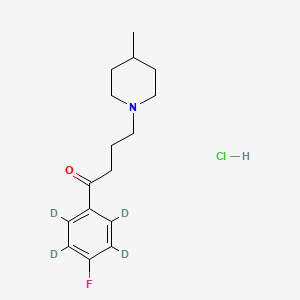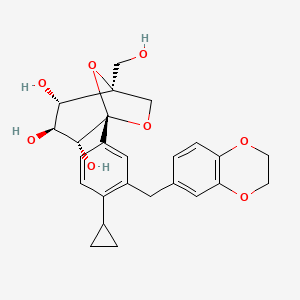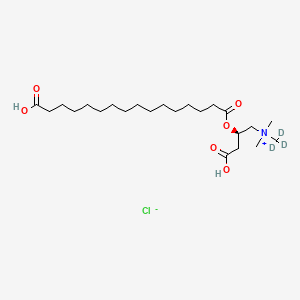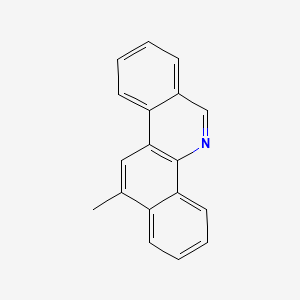
Pde4-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde4-IN-10 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating inflammation and have been investigated for their therapeutic potential in various inflammatory diseases. This compound, like other phosphodiesterase 4 inhibitors, works by increasing the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions and inflammatory responses .
Métodos De Preparación
The synthesis of Pde4-IN-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce high-quality this compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Pde4-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
Pde4-IN-10 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels in various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of phosphodiesterase 4 in cellular signaling pathways, inflammation, and immune responses.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis. It is also being explored for its effects on neurological disorders and autoimmune diseases.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic agents targeting phosphodiesterase 4
Mecanismo De Acción
Pde4-IN-10 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels leads to the activation of protein kinase A and other downstream signaling pathways, resulting in the modulation of inflammatory responses and other cellular functions .
Comparación Con Compuestos Similares
Pde4-IN-10 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share the common mechanism of inhibiting phosphodiesterase 4, this compound may have unique structural features that contribute to its specificity and potency. For example:
Crisaborole: Approved for atopic dermatitis, crisaborole inhibits phosphodiesterase 4 and reduces inflammation in the skin.
This compound’s uniqueness may lie in its specific binding affinity, selectivity, and potential therapeutic applications across a broader range of diseases .
Propiedades
Fórmula molecular |
C18H13N |
|---|---|
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
12-methylbenzo[c]phenanthridine |
InChI |
InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3 |
Clave InChI |
NKJQQWICZMKQMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


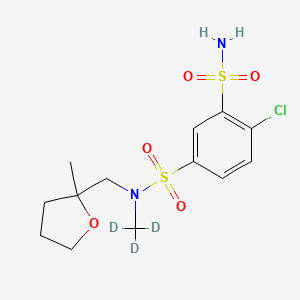
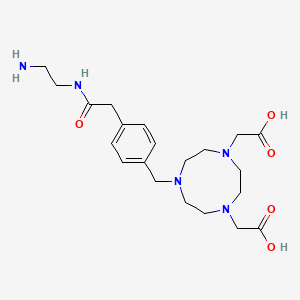
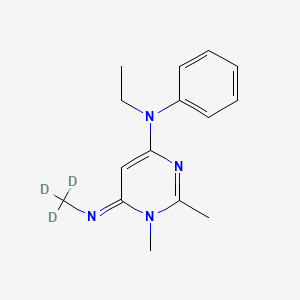
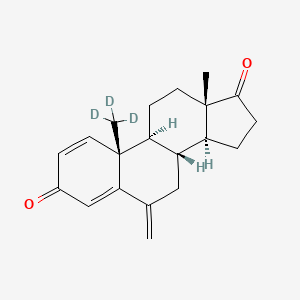
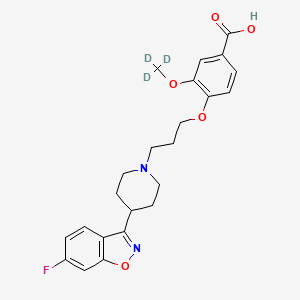

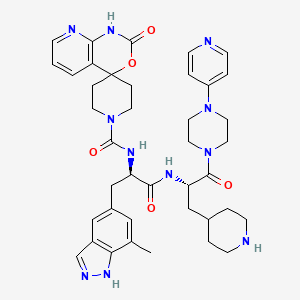
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
